molecular formula C28H25N5 B297139 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297139
M. Wt: 431.5 g/mol
InChI Key: OIUAPLRSKNYLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptors. It was first synthesized in the 1990s and has since been widely used in scientific research.

Mechanism of Action

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and prevents the influx of calcium ions into the cell. This results in a decrease in the excitatory effects of glutamate on neurons.
Biochemical and Physiological Effects:
2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce the development of tolerance to opioids in animal models of addiction. 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to have minimal effects on other neurotransmitter systems, making it a useful tool for studying the role of glutamate in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its high potency and selectivity for the AMPA and kainate receptors. This allows for precise manipulation of glutamate receptor activity in experiments. However, 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has a relatively short half-life in vivo, which can make it difficult to maintain stable levels of receptor blockade over long periods of time. Additionally, 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has a relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several potential future directions for research involving 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of interest is the development of new drugs that target glutamate receptors, particularly for the treatment of epilepsy and addiction. Another potential area of research is the study of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is ongoing research into the development of new compounds that are more potent and selective than 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline for use in scientific research.

Synthesis Methods

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process involving the reaction of 2,3-dimethylpyrazine with 4-methylbenzaldehyde, followed by the addition of phenylhydrazine and subsequent cyclization with 2,4,5-trimethylpyridine. The final product is purified through column chromatography.

Scientific Research Applications

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been found to be particularly useful in the study of epilepsy, as it blocks the excitatory effects of glutamate on neurons. 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has also been used in the study of pain and addiction, as well as in the development of new drugs targeting glutamate receptors.

properties

Molecular Formula

C28H25N5

Molecular Weight

431.5 g/mol

IUPAC Name

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C28H25N5/c1-18-9-12-21(13-10-18)27-24(17-32(31-27)22-7-5-4-6-8-22)28-29-25-14-11-19(2)15-23(25)26-16-20(3)30-33(26)28/h4-17,28,30H,1-3H3

InChI Key

OIUAPLRSKNYLEP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

Origin of Product

United States

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